molecular formula C9H14N2O B1275273 2-methoxy-N-(pyridin-3-ylmethyl)ethanamine CAS No. 120739-68-6

2-methoxy-N-(pyridin-3-ylmethyl)ethanamine

Cat. No. B1275273
M. Wt: 166.22 g/mol
InChI Key: SFOQTGDGRQEINN-UHFFFAOYSA-N
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Description

The compound "2-methoxy-N-(pyridin-3-ylmethyl)ethanamine" is not directly mentioned in the provided papers. However, the papers discuss related compounds with pyridine moieties and methoxy groups, which are relevant to the analysis of similar chemical structures and properties. For instance, the synthesis of compounds involving pyridinecarbaldehyde and methoxy groups is a common theme in these studies .

Synthesis Analysis

The synthesis of related compounds typically involves condensation reactions and the use of microwave irradiation, as seen in the formation of a tetradentate ligand from the reaction of 2-pyridinecarbaldehyde with N-(2-aminoethyl)propane-1,3-diamine . Another example is the three-component synthesis of a pyridine derivative using malononitrile, 4-methoxybenzaldehyde, and piperidine, which was performed at room temperature . These methods suggest that the synthesis of "2-methoxy-N-(pyridin-3-ylmethyl)ethanamine" could potentially be carried out through similar multi-component reactions or condensation processes under controlled conditions.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are often confirmed by spectroscopic methods and single-crystal X-ray diffraction . For example, the crystal and molecular structure of a compound with a 6-chloropyridin-3-yl methoxy group was determined and found to crystallize in the monoclinic space group . Similarly, the molecular structure of a compound with a pyridin-3-yl group was determined by single-crystal X-ray diffraction and supported by theoretical calculations . These studies indicate that detailed molecular structure analysis is crucial for understanding the properties and potential applications of such compounds.

Chemical Reactions Analysis

The chemical reactions involving pyridine derivatives can lead to various products depending on the reaction conditions and the functional groups present. For instance, the reaction of 2-pyridinecarboxaldehyde and 2-pyridinemethanol led to the isolation of a compound that could further react to form a di(pyridin-2-yl)ethanediol . The presence of methoxy and pyridinyl groups in these compounds suggests that "2-methoxy-N-(pyridin-3-ylmethyl)ethanamine" may also undergo similar reactions, potentially leading to complexation with metals or other organic transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are closely related to their molecular structures. For example, the presence of intermolecular hydrogen bonds, as observed in the crystal structure of a methoxy phenyl compound , can influence the compound's solubility and melting point. The distorted octahedral geometry found in a cadmium complex suggests potential coordination chemistry applications. The stability of these compounds can vary, as seen with the di-hemiketal form of a pyridine derivative, which reverted to its diketone form . These insights are valuable for predicting the behavior of "2-methoxy-N-(pyridin-3-ylmethyl)ethanamine" in various environments and its potential reactivity.

Scientific Research Applications

Catalytic Applications

  • Methoxycarbonylation of Olefins

    2-methoxy-N-(pyridin-3-ylmethyl)ethanamine has been used in the formation of palladium(II) complexes, acting as catalysts for the methoxycarbonylation of olefins. These reactions produce linear and branched esters, with the catalytic behavior influenced by both complex structure and olefin chain length (Zulu, Nyamato, Tshabalala, & Ojwach, 2020).

  • Ethylene Oligomerization

    Utilized in nickel(II) complexes, this compound contributes to ethylene oligomerization, producing ethylene dimers, trimmers, and tetramers. Density functional theory studies have shed light on the reactivity trends and the influence of complex structure on these reactions (Nyamato, Ojwach, & Akerman, 2016).

Coordination Chemistry and Complex Formation

  • Formation of Metal Complexes

    The compound has been involved in the synthesis of various metal complexes, demonstrating its utility in coordination chemistry. These complexes have applications ranging from polymerization studies to potential catalytic activities (Lee, Lee, Nayab, & Yoon, 2019).

  • DNA Binding and Cytotoxicity Studies

    Copper(II) complexes using this ligand have been studied for their DNA binding capabilities, nuclease activity, and cytotoxic effects. Such studies are essential for understanding the potential biomedical applications of these complexes (Kumar et al., 2012).

Pharmaceutical and Biological Research

  • Spin State Equilibria in Aqueous Media

    Research has been conducted on Fe(II) complexes based on this compound, exploring ligand exchange and spin state equilibria in aqueous solutions. Such studies are crucial for developing novel pharmaceuticals and understanding biological processes (Draksharapu et al., 2012).

  • Catalytic Activities and Dioxygenase Activity

    Iron(III) complexes using derivatives of this ligand have been synthesized and characterized for their potential catalytic and dioxygenase activities, which can have significant implications in drug development and biochemistry (Singh, Banerjee, & Rajak, 2010).

Photochemical Studies

  • Photo-induced Oxidation: The compound is involved in the study of photo-induced oxidation of Fe(II) complexes, contributing to an understanding of photochemistry and potential applications in photodynamic therapy and solar energy conversion (Draksharapu et al., 2012).

properties

IUPAC Name

2-methoxy-N-(pyridin-3-ylmethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-12-6-5-11-8-9-3-2-4-10-7-9/h2-4,7,11H,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFOQTGDGRQEINN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90405964
Record name 2-methoxy-N-(pyridin-3-ylmethyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-(pyridin-3-ylmethyl)ethanamine

CAS RN

120739-68-6
Record name 2-methoxy-N-(pyridin-3-ylmethyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-methoxyethyl)(pyridin-3-ylmethyl)amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of benzyl N-(2-methoxyethyl)-N-(3-pyridylmethyl)carbamate (5.4 g) and 10% palladium on carbon (1.0 g) in ethanol (50 ml) was stirred under hydrogen atmosphere for 9 hours. The catalyst was removed by filtration, and the filtrate was concentrated under azeotropic condition with toluene and ethanol. The residue was dissolved in ethanol and diethyl ether was added thereto to give precipitates, which were collected by filtration to give N-(2-methoxyethyl)-N-(3-pyridylmethyl)amine (1.3 g).
Name
benzyl N-(2-methoxyethyl)-N-(3-pyridylmethyl)carbamate
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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